2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate
Description
The compound 2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is an ester derivative featuring a naphthalimide core (1,3-dioxo-1H-benzo[de]isoquinoline) linked via a propanoate chain to a 2-oxo-2-phenylethyl group. This structure combines aromaticity, polarity, and ester functionality, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
phenacyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c25-19(15-6-2-1-3-7-15)14-29-20(26)12-13-24-22(27)17-10-4-8-16-9-5-11-18(21(16)17)23(24)28/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSNQEHZLPYGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[de]isoquinoline-1,3-dione core. This can be achieved through the condensation of phthalic anhydride with an appropriate amine, followed by cyclization and oxidation steps.
Condensation Reaction: Phthalic anhydride reacts with an amine to form an intermediate amide.
Cyclization: The intermediate undergoes cyclization to form the isoquinoline structure.
Oxidation: The isoquinoline derivative is oxidized to form the benzo[de]isoquinoline-1,3-dione core.
The final step involves esterification of the benzo[de]isoquinoline-1,3-dione with 2-oxo-2-phenylethyl propanoate under acidic or basic conditions, often using a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[de]isoquinoline core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are used under controlled conditions to achieve selective substitution.
Major Products
The major products of these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The benzo[de]isoquinoline core is known for its biological activity, making it a valuable scaffold for drug design.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and fluorescent dyes. Its stability and electronic properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate involves its interaction with specific molecular targets. The benzo[de]isoquinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in key metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, highlighting substituent variations and their impact on properties:
Biological Activity
2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a phenyl group and a benzo[de]isoquinoline moiety, suggests diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H17NO5, with a molecular weight of 387.391 g/mol. The compound features a ketone group and an ester linkage, contributing to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of the benzo[de]isoquinoline structure exhibit notable antimicrobial activity. For instance, compounds related to the target compound have demonstrated efficacy against various fungal pathogens such as Alternaria solani, Fusarium graminearum, and Phytophthora capsici at concentrations as low as 125 mg/L . These findings suggest that the compound may possess similar antimicrobial properties.
Antioxidant Activity
The antioxidant potential of compounds containing the benzo[de]isoquinoline scaffold has been documented in several studies. The presence of phenolic groups in these compounds enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property could be beneficial in preventing diseases associated with oxidative damage.
Cytotoxicity and Anticancer Activity
Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of intrinsic pathways, although further research is needed to elucidate specific pathways and targets involved.
Study on Antifungal Activity
A study conducted on various derivatives revealed that compounds similar to this compound exhibited significant antifungal activity against pathogenic strains. The results highlighted the importance of structural modifications in enhancing bioactivity.
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Alternaria solani | 125 mg/L |
| Compound B | Fusarium graminearum | 150 mg/L |
| Target Compound | Phytophthora capsici | TBD |
Study on Antioxidant Activity
In another investigation assessing antioxidant properties, compounds derived from benzo[de]isoquinoline structures were tested using DPPH radical scavenging assays. Results indicated that these compounds could effectively reduce oxidative stress markers in vitro.
| Compound | DPPH Scavenging Activity (%) at 100 µM |
|---|---|
| Compound A | 85% |
| Compound B | 90% |
| Target Compound | TBD |
Q & A
Q. What are the established synthetic routes for 2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound can be synthesized via coupling reactions using carbodiimide-based catalysts like EDC·HCl and DMAP in dichloromethane (DCM). For example, a related ester derivative (4-(2-oxo-2-phenylethoxy)phenyl propanoate) was synthesized with 92% purity under these conditions . Optimization strategies include:
- Catalyst Screening : Test alternatives like DCC or HOBt for efficiency.
- Solvent Selection : Evaluate polar aprotic solvents (e.g., THF, DMF) to improve solubility.
- Temperature Control : Maintain 0–25°C to minimize side reactions.
- Purity Validation : Use H NMR, C NMR, and HRMS (ESI) to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography :
- HPLC with UV detection to assess purity (>95% recommended for biological studies).
- Physical Properties :
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements :
- Respiratory protection: Use NIOSH-approved P95 respirators for particulates or OV/AG/P99 cartridges for organic vapors .
- Full-body chemical-resistant suits and gloves (e.g., nitrile) .
- Exposure Control :
Advanced Research Questions
Q. How can computational methods be integrated with experimental approaches to design novel derivatives of this compound?
Methodological Answer:
- Reaction Path Modeling : Use quantum chemical calculations (e.g., DFT) to predict intermediate stability and transition states for derivatization .
- Machine Learning : Train models on existing reaction databases to propose optimal substituents (e.g., trifluoromethanesulfonate groups) for enhanced bioactivity .
- Validation : Synthesize top-predicted derivatives and compare experimental yields with computational predictions .
Q. How can researchers resolve contradictions in reported bioactivity data of this compound?
Methodological Answer:
- Systematic Assays : Conduct dose-response studies across multiple cell lines (e.g., cancer vs. normal) to clarify selectivity .
- Structure-Activity Relationship (SAR) Analysis : Modify functional groups (e.g., the benzo[de]isoquinolin-1,3-dione moiety) and correlate changes with activity .
- Meta-Analysis : Cross-reference pharmacological databases (e.g., PubChem) to identify inconsistencies in assay conditions (e.g., solvent, concentration) .
Q. What strategies are effective for modifying the benzo[de]isoquinolin-1,3-dione moiety to enhance specific physicochemical properties?
Methodological Answer:
- Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethylsulfonyl) to improve metabolic stability .
- Metal Complexation : Test coordination with transition metals (e.g., Cu) to alter solubility or redox activity .
- LogP Optimization : Use substituents like hydroxyl or methyl groups to adjust hydrophilicity for CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
